Human HPGDS Enzyme Inhibition: IC50 of 230 nM for 3-(4-Formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile
3-(4-Formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile demonstrates sub-micromolar inhibitory activity against human hematopoietic prostaglandin D synthase (HPGDS) with an IC50 of 230 nM in a biochemical assay [1]. In contrast, the structurally related 1-phenylpyrazole-4-carboxylic acid analog (lacking the 3-methyl and 1-propanenitrile groups) exhibits a Kd of 1,000 nM (1 µM) for the same target, representing a >4-fold difference in binding affinity [2]. The presence of the 3-methyl and 1-propanenitrile substituents in the target compound likely contributes to enhanced target engagement through additional hydrophobic and polar interactions.
| Evidence Dimension | Inhibitory potency against human HPGDS |
|---|---|
| Target Compound Data | IC50 = 230 nM |
| Comparator Or Baseline | 1-Phenylpyrazole-4-carboxylic acid analog: Kd = 1,000 nM |
| Quantified Difference | ~4.3-fold higher affinity (lower IC50/Kd) for the target compound |
| Conditions | Biochemical enzyme inhibition assay; human HPGDS expressed in E. coli; GST enzymatic activity measured using MCBL and glutathione; 30 min incubation |
Why This Matters
This >4-fold potency advantage supports prioritization of this compound over simpler pyrazole analogs for HPGDS inhibitor screening programs.
- [1] BindingDB. BDBM50084258 CHEMBL3425961. Affinity Data: IC50 230 nM. Assay Description: Inhibition of human HPGDS expressed in E. coli assessed as reduction in GST enzymatic activity using MCBL and glutathione; 30 min incubation. View Source
- [2] BindingDB. BDBM50084256 CHEMBL3425957. Affinity Data: Kd 1.00E+3 nM. Assay Description: Binding affinity to human HPGDS expressed in E. coli using 1-phenylpyrazole-4-carboxylic acid/6-(3-fluorophenyl)pyridine-3-carboxamide. View Source
